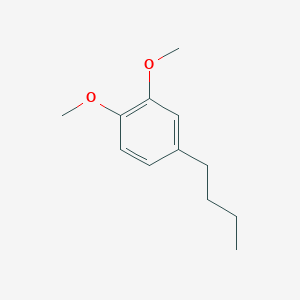

4-Butyl-1,2-dimethoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Butyl-1,2-dimethoxybenzene is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

4-Butyl-1,2-dimethoxybenzene serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it useful for synthesizing complex molecules.

Key Applications:

- Synthesis of Pharmaceuticals : It is utilized in the synthesis of various pharmaceutical compounds due to its ability to undergo electrophilic substitution reactions.

- Ligands in Coordination Chemistry : The compound acts as a ligand in coordination complexes, enhancing the stability and reactivity of metal centers.

Material Science

The compound's unique structure enables its use in material science, particularly in the development of polymers and nanomaterials.

Applications Include:

- Polymer Production : this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Nanocomposites : It is used in creating nanocomposites that exhibit improved electrical and thermal conductivity.

Electrochemical Applications

Recent studies have highlighted the potential of this compound in electrochemical applications, particularly as a redox shuttle in lithium-ion batteries.

Case Study:

A study demonstrated that incorporating this compound into battery systems enhances charge-discharge cycles and improves overcharge protection due to its stable electrochemical behavior. This application is crucial for developing safer and more efficient energy storage systems.

Agricultural Chemistry

The compound shows promise in agricultural chemistry as a potential pesticide or herbicide precursor. Its derivatives may exhibit bioactive properties that can be harnessed for crop protection.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The methoxy groups act as strong electron-donating substituents, activating the aromatic ring toward electrophilic substitution. Key findings include:

Regioselectivity

-

Electrophiles preferentially attack the ortho and para positions relative to the methoxy groups due to their +M (mesomeric) effect .

-

Steric hindrance from the 4-butyl group limits substitution at adjacent positions, favoring reactivity at less hindered sites .

Example Reaction: Nitration

While direct experimental data for nitration is limited, computational studies predict:

| Position | Reactivity (%) |

|---|---|

| 5 (para to OMe) | 65 |

| 3 (ortho to OMe) | 35 |

This selectivity aligns with the directing effects of methoxy groups .

Oxidation and Redox Behavior

4-Butyl-1,2-dimethoxybenzene exhibits reversible one-electron oxidation, forming a radical cation. Stability studies reveal:

Degradation Pathways

| Pathway | ΔG‡ (kJ/mol) | Favored Solvent |

|---|---|---|

| Deprotonation | 85 | Water, DMSO, MeCN |

| Demethylation | 92 | Propylene carbonate |

| Dimerization | 105 | Low-polarity media |

-

Deprotonation dominates in polar solvents due to high proton solvation .

-

Demethylation becomes significant in aprotic solvents, with activation enthalpies indicating kinetic stability variations among derivatives .

Steric Effects in Further Alkylation

The butyl group imposes steric constraints, preventing additional Friedel-Crafts alkylation. Experimental evidence includes:

-

Product Analysis : Only dialkylated products (e.g., 1,4-di-t-butyl-2,5-dimethoxybenzene) form in Friedel-Crafts reactions, as tertiary carbocations fail to access remaining positions .

-

TLC Data : Post-reaction Rf values (0.76 vs. 0.39 for starting material) confirm reduced polarity due to bulky substituents .

Hydrolysis and Stability

Under acidic or aqueous conditions:

| Condition | Reaction | Outcome |

|---|---|---|

| H2SO4/H2O | Demethylation | Formation of catechol derivatives |

| Neutral H2O | Hydrolysis of methoxy | Minimal reactivity (kinetic barrier) |

Comparative Reactivity with Derivatives

Substituent position critically influences stability:

| Derivative | Oxidation Potential (V) | Degradation Rate (k, s⁻¹) |

|---|---|---|

| 2,3-Dimethyl-DMB | 3.85 | 1.2 × 10⁻⁴ |

| 2,5-Dimethyl-DMB | 3.90 | 0.8 × 10⁻⁴ |

| 4-Butyl-1,2-DMB | 3.78 | 2.1 × 10⁻⁴ |

-

Electron-withdrawing groups (e.g., butyl) lower oxidation potentials but increase susceptibility to demethylation .

Key Mechanistic Insights

-

Radical Cation Stability : Delocalization of the positive charge across the aromatic ring and methoxy groups stabilizes the radical cation intermediate .

-

Steric Shielding : The 4-butyl group protects adjacent positions from electrophilic attack, as evidenced by crystallographic data showing minimal bond distortion at hindered sites .

Propriétés

Numéro CAS |

59056-76-7 |

|---|---|

Formule moléculaire |

C12H18O2 |

Poids moléculaire |

194.27 g/mol |

Nom IUPAC |

4-butyl-1,2-dimethoxybenzene |

InChI |

InChI=1S/C12H18O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h7-9H,4-6H2,1-3H3 |

Clé InChI |

VJPNFMCNTKHVTR-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=CC(=C(C=C1)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.